molecular formula C25H34N8O B13749408 Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)- CAS No. 107689-03-2

Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)-

Cat. No.: B13749408
CAS No.: 107689-03-2
M. Wt: 462.6 g/mol
InChI Key: IUCPKGKRKZUBOZ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)- typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.

    Introduction of the Butyl and Cyano Groups: The butyl and cyano groups are introduced through alkylation and nitrile formation reactions.

    Azo Coupling Reaction: The azo group is introduced by coupling the imidazole derivative with a diazonium salt derived from aniline.

    Acetamide Formation: The final step involves the acylation of the azo compound with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.

Biology

It may be used in biological staining techniques due to its vivid color properties.

Medicine

Industry

Used in the production of dyes, pigments, and as an intermediate in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(diethylamino)phenyl)
  • Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dimethylamino)phenyl)

Uniqueness

The unique combination of butyl, cyano, and dibutylamino groups in the compound provides distinct chemical and physical properties, making it suitable for specific applications in dyes and pigments.

Properties

CAS No.

107689-03-2

Molecular Formula

C25H34N8O

Molecular Weight

462.6 g/mol

IUPAC Name

N-[2-[(1-butyl-4,5-dicyanoimidazol-2-yl)diazenyl]-5-(dibutylamino)phenyl]acetamide

InChI

InChI=1S/C25H34N8O/c1-5-8-13-32(14-9-6-2)20-11-12-21(22(16-20)28-19(4)34)30-31-25-29-23(17-26)24(18-27)33(25)15-10-7-3/h11-12,16H,5-10,13-15H2,1-4H3,(H,28,34)

InChI Key

IUCPKGKRKZUBOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(N=C1N=NC2=C(C=C(C=C2)N(CCCC)CCCC)NC(=O)C)C#N)C#N

Origin of Product

United States

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